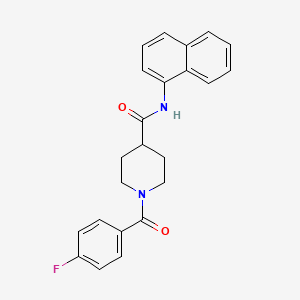

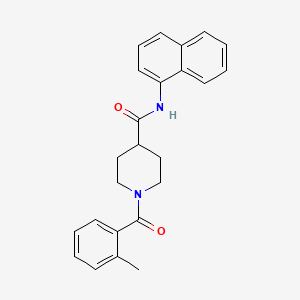

1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide

Descripción general

Descripción

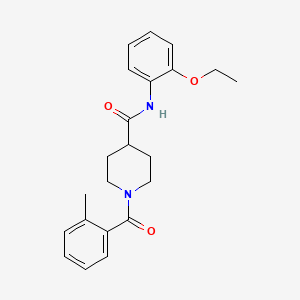

The compound “1-(4-fluorobenzoyl)-N-1-naphthyl-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, a naphthyl group, which is a polycyclic aromatic hydrocarbon, and a 4-fluorobenzoyl group, which is a derivative of benzoic acid .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve Friedel–Crafts acylation, a common method for introducing acyl groups into aromatic compounds . This reaction could potentially be used to attach the 4-fluorobenzoyl group to the piperidine ring .Chemical Reactions Analysis

The compound might undergo various reactions typical for its functional groups. For example, the piperidine ring can participate in reactions with electrophiles, and the carbonyl group in the 4-fluorobenzoyl moiety can undergo nucleophilic addition reactions .Aplicaciones Científicas De Investigación

Biological Functions and Therapeutic Potential

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses . Perturbed Zn homeostasis has been implicated in the pathogenesis of several chronic human diseases, such as cancer, diabetes, depression, Wilson’s disease, Alzheimer’s disease, and other age-related diseases .

Role in Cell Proliferation and Survival

The roles of Zn in the regulation of DNA synthesis, cell growth, proliferation, survival, and apoptosis are well-documented and supported by a significant scientific research background .

Application in Nanofertilizers

Zinc, an essential micronutrient, is significant for chloroplast development, activation of certain enzymes, and primary metabolism . Nanofertilizers effectively deliver the micronutrients besides reducing the phytotoxicity and environmental damage associated with chemical fertilizers .

Role in Plant Growth

Zinc is one of the most significant micronutrients required for plant growth, taken up via roots in the form of Zn 2+ ions/complexes with organic acid chelates . A number of significant functions in plants are attributed to zinc, activating certain enzymes involved in the metabolism of carbohydrates, synthesis of proteins, regulation of auxin, maintaining integrity of cell membrane, and formation of pollen .

Organic Synthesis

1-(4-Fluorobenzoyl)-9H-carbazole (1) was synthesized, starting from 9H-carbazole and 4-fluorobenzonitrile, by Friedel–Crafts acylation, using boron trichloride to direct the substitution in 1-position . This compound is used as a reagent for the preparation of various organic compounds, such as esters, amides, and ketones.

Pharmaceuticals

Based on the interest in the development of 18 F-labeled COX-2 inhibitors, 1-(4-fluorobenzoyl)-9H-carbazole (1) is used as a building block to design a new class of cyclooxygenase-2 inhibitors .

Propiedades

IUPAC Name |

1-(4-fluorobenzoyl)-N-naphthalen-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O2/c24-19-10-8-18(9-11-19)23(28)26-14-12-17(13-15-26)22(27)25-21-7-3-5-16-4-1-2-6-20(16)21/h1-11,17H,12-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPOOUCISANZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)carbonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3443435.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443480.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443488.png)

![N-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443503.png)

![N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443539.png)